Pyridazine-3,4-dicarboxylic acid diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine-3,4-dicarboxylic acid diamide is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique physicochemical properties, which make it an attractive candidate for various applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3,4-dicarboxylic acid diamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often involve the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,4-dicarboxylic acid diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
Pyridazine-3,4-dicarboxylic acid diamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyridazine-3,4-dicarboxylic acid diamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions . The pathways affected by these interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto group, known for its broad pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Pyridazine-3,4-dicarboxylic acid diamide is unique due to its dual amide functional groups, which enhance its hydrogen-bonding capacity and influence its physicochemical properties. This makes it particularly valuable in drug design and molecular recognition applications .
Properties
IUPAC Name |
pyridazine-3,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHVDZCCUMECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.